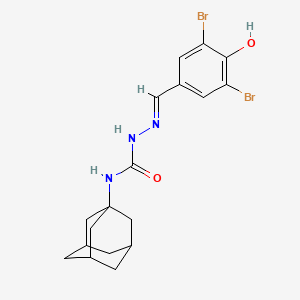
3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone, also known as DHBASC, is a synthetic compound that has shown promising results in scientific research. This compound is a semicarbazone derivative of 3,5-dibromo-4-hydroxybenzaldehyde and contains an adamantyl group, which confers unique properties to the compound. DHBASC has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell proliferation and survival. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has low toxicity and is well-tolerated in animal models. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to have anti-inflammatory effects, which may be beneficial in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its high purity and stability. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone is relatively easy to synthesize and can be obtained in high yield. However, one limitation of using 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone. One area of research could be to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone and testing its efficacy in animal models. Another area of research could be to investigate the potential use of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in agriculture as a fungicide and insecticide. Studies could focus on optimizing the formulation of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone and testing its efficacy in field trials. Finally, research could focus on the potential use of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in material science, particularly in the synthesis of MOFs. Studies could investigate the properties of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone-based MOFs and their potential applications in gas storage and separation.
Synthesemethoden
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The resulting semicarbazone is then reacted with 1-adamantylamine to yield 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone. The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential applications in various scientific fields. In medicine, 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has shown promising results as an anticancer agent. Studies have shown that 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been studied for its potential applications in agriculture as a fungicide and insecticide. In material science, 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Br2N3O2/c19-14-4-13(5-15(20)16(14)24)9-21-23-17(25)22-18-6-10-1-11(7-18)3-12(2-10)8-18/h4-5,9-12,24H,1-3,6-8H2,(H2,22,23,25)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFBTZSKIZVMH-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC(=C(C(=C4)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC(=C(C(=C4)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6071493.png)
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)
![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)